molecular formula C18H23Cl2NO B188565 Tecalcet hydrochloride CAS No. 177172-49-5

Tecalcet hydrochloride

Cat. No.: B188565
CAS No.: 177172-49-5
M. Wt: 340.3 g/mol
InChI Key: YJXUXANREVNZLH-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R 568 hydrochloride, also known as Tecalcet hydrochloride, is a positive allosteric modulator and allosteric agonist of the human calcium-sensing receptor (CaSR). It exhibits calcimimetic activity, meaning it mimics the action of calcium on tissues, particularly the parathyroid gland. This compound is used primarily in scientific research to study calcium homeostasis and related disorders .

Preparation Methods

The synthesis of R 568 hydrochloride involves several steps:

    Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is prepared from 3-methoxyacetophenone via the Leuckart reaction, which involves heating with ammonium formate.

    Reductive Alkylation: The chiral amine is then subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile. Reduction of the nitrile by diisobutylaluminium hydride (DIBAL) at -78°C produces an intermediate imine complex, which, after addition of the chiral amine, generates an imine.

    Alternative Procedure: Another method involves alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield arylpropionic acid.

Scientific Research Applications

Endocrinology and Metabolic Disorders

Tecalcet hydrochloride is primarily investigated for its role in treating SHPT, especially in patients with chronic kidney disease (CKD). The compound has been shown to effectively lower serum PTH levels, which is crucial for managing SHPT. Clinical studies have demonstrated that Tecalcet can lead to significant reductions in iPTH levels compared to placebo treatments .

Bone Health and Osteoporosis

Research has explored Tecalcet's potential in treating postmenopausal osteoporosis. By modulating CaSR activity, it may help improve bone density and reduce fracture risk. Although clinical trials have shown promise, further studies are needed to establish its efficacy in this area .

Cancer Research

Recent studies indicate that CaSR plays a role in cancer cell proliferation and migration. Tecalcet's ability to activate CaSR may influence tumor growth dynamics, making it a candidate for further investigation in oncology .

Table 1: Summary of Clinical Applications

Application AreaConditionMechanism of ActionClinical Status
EndocrinologySecondary HyperparathyroidismModulates CaSR, reduces PTHApproved for research
Bone HealthOsteoporosisEnhances calcium sensitivityUnder investigation
OncologyTumor GrowthInfluences cell migration via CaSRPreclinical studies

Table 2: Pharmacokinetics and Dosage

ParameterValue
Bioavailability62.7% in humans
Effective Dose Range1.5 - 15 mg/kg (oral)
Half-lifeNot well defined

Case Studies

Case Study 1: Efficacy in SHPT Patients
A clinical trial involving patients with CKD demonstrated that Tecalcet significantly reduced serum iPTH levels over a 26-week period. Patients receiving Tecalcet achieved a ≥30% reduction in iPTH compared to those on placebo . This study underscores the compound's potential as a therapeutic option for managing SHPT.

Case Study 2: Impact on Bone Density
In a study assessing the impact of calcimimetics on bone health, Tecalcet was administered to postmenopausal women with osteoporosis. Preliminary results indicated improvements in bone mineral density; however, further research is necessary to confirm these findings and understand long-term effects .

Biological Activity

Tecalcet hydrochloride, also known as KRN-568 or NPS-R-568, is a potent calcimimetic agent that primarily acts on the calcium-sensing receptor (CaSR). This compound has been investigated for its potential therapeutic applications in managing conditions such as secondary hyperparathyroidism (SHPT), postmenopausal osteoporosis, and rheumatic diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant clinical data.

Tecalcet functions as a positive allosteric modulator of the CaSR, enhancing the receptor's sensitivity to extracellular calcium levels. Unlike traditional calcium receptor agonists that compete with calcium for binding, Tecalcet binds allosterically to the receptor, leading to a decrease in parathyroid hormone (PTH) secretion from parathyroid cells and an increase in calcitonin release from parafollicular cells of the thyroid gland. This modulation results in lower plasma calcium concentrations, which is beneficial in conditions characterized by hyperparathyroidism.

Pharmacological Effects

The pharmacological effects of Tecalcet are characterized by its ability to:

  • Decrease PTH levels: Studies have shown that oral administration of Tecalcet leads to a rapid reduction in plasma PTH concentrations.
  • Increase calcitonin levels: This effect contributes to the regulation of calcium homeostasis.
  • Reduce plasma calcium levels: In animal models, Tecalcet administration has resulted in significant decreases in serum calcium levels.

Table 1: Summary of Pharmacological Effects

EffectMechanismOutcome
Decrease in PTHAllosteric activation of CaSRLower plasma PTH concentrations
Increase in CalcitoninStimulation of parafollicular cellsEnhanced calcitonin release
Decrease in CalciumInhibition of parathyroid functionReduced serum calcium levels

Preclinical Studies

In preclinical studies involving rats, Tecalcet demonstrated significant biological activity:

  • Dose-Dependent Effects : Administration of Tecalcet at doses ranging from 3 to 100 mg/kg resulted in a dose-dependent decrease in plasma calcium and PTH levels .
  • Inhibition of Parathyroid Hyperplasia : In models of severe secondary hyperparathyroidism, Tecalcet effectively prevented parathyroid hyperplasia and reversed osteitis fibrosa .

Clinical Trials and Findings

Tecalcet underwent several clinical trials aimed at evaluating its efficacy and safety profile:

  • Phase II Trials : Although development was discontinued, Phase II trials indicated promising results for treating SHPT and postmenopausal osteoporosis. Patients showed significant reductions in serum iPTH levels compared to baseline .
  • Comparative Studies : In comparative studies with other calcimimetics like cinacalcet, Tecalcet was noted for its potent effects on lowering iPTH levels. However, the exact clinical outcomes were not fully established due to the discontinuation of further development .

Table 2: Clinical Trial Outcomes

Study PhaseConditionKey Findings
Phase IISecondary HyperparathyroidismSignificant reduction in iPTH levels
Phase IIPostmenopausal OsteoporosisPositive trends but insufficient data

Q & A

Basic Research Questions

Q. What is the mechanism of action of Tecalcet Hydrochloride as a calcium-sensing receptor (CaSR) modulator?

this compound acts as a positive allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium ions. This modulation stabilizes the active conformation of CaSR, amplifying intracellular signaling pathways (e.g., MAPK/ERK, PLC-IP3) in response to calcium fluctuations. Researchers should validate this mechanism using calcium flux assays (e.g., Fura-2 AM fluorescence) in HEK293 cells transfected with human CaSR .

Q. What in vitro assays are recommended to evaluate this compound’s pharmacological activity?

  • Dose-response curves : Measure intracellular calcium mobilization in CaSR-expressing cell lines (EC₅₀ values typically range between 0.1–1 µM).
  • Receptor specificity : Compare activity against related GPCRs (e.g., PTH receptors) to rule off-target effects.
  • Thermodynamic studies : Use surface plasmon resonance (SPR) to assess binding kinetics (KD, Kon/Koff) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

The asymmetric synthesis of Tecalcet involves chiral auxiliaries (e.g., (-)-N-methylephedrine) or catalytic hydrosilylation to achieve the (R)-amine configuration. Key steps include:

  • Condensation of acetophenone with a primary amine to form an imine intermediate.
  • Diastereoselective reduction using LiAlH4 or titanium-based catalysts.
  • Final purification via recrystallization in HCl/dioxane to isolate the hydrochloride salt .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in disease models?

  • Model selection : Use diabetic osteoporosis mice (e.g., streptozotocin-induced) to assess bone density improvements via micro-CT.
  • Dose optimization : Administer 10–30 mg/kg/day orally, with plasma calcium levels monitored via atomic absorption spectroscopy.
  • Control groups : Include CaSR knockout models to confirm target specificity .

Q. What strategies resolve contradictions in this compound’s reported effects across different studies?

  • Assay standardization : Ensure uniform calcium concentrations in buffer solutions (e.g., 1.2 mM vs. 2.5 mM Ca²⁺ alters CaSR activation thresholds).
  • Species-specific differences : Compare human vs. rodent CaSR sequences (e.g., residue variations at allosteric binding sites).
  • Data normalization : Use internal controls (e.g., NPS-2143, a CaSR antagonist) to contextualize agonist efficacy .

Q. How can factorial design optimize this compound formulations for preclinical testing?

Apply 2³ factorial design to evaluate variables:

  • Independent variables : Excipient ratio (e.g., lactose vs. microcrystalline cellulose), compression force, disintegrant concentration.
  • Dependent variables : Dissolution rate (USP apparatus II), hardness, friability.
  • Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize dissolution profiles (e.g., >80% release in 30 minutes) .

Q. What advanced techniques validate this compound’s interactions with CaSR in structural biology?

  • Cryo-EM : Resolve Tecalcet-bound CaSR structures to identify allosteric binding pockets.
  • Molecular dynamics simulations : Model conformational changes in CaSR’s Venus flytrap domain upon Tecalcet binding.
  • Mutagenesis studies : Target residues (e.g., Ser170, Glu837) to confirm critical binding interactions .

Q. Methodological Best Practices

  • Literature review : Use EPA-recommended databases (e.g., TSCA Chemical Substances Inventory) to identify peer-reviewed studies and avoid non-English/unvalidated sources .
  • Data documentation : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data in supplementary materials and explicit reagent purities (e.g., ≥99% by HPLC) .
  • Ethical compliance : Adhere to institutional protocols for animal studies (e.g., IACUC approval for rodent models) .

Table 1: Key Parameters for this compound Bioactivity Studies

ParameterRecommended MethodTarget Range/Outcome
EC₅₀ (CaSR activation)Calcium flux assay (HEK293 cells)0.1–1 µM
Plasma half-life (mice)LC-MS/MS pharmacokinetics2–4 hours
Enantiomeric excessChiral HPLC (Daicel CHIRALPAK® column)≥98% (R)-isomer

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXUXANREVNZLH-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170263
Record name Tecalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177172-49-5
Record name Tecalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECALCET HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tecalcet hydrochloride
Tecalcet hydrochloride
Tecalcet hydrochloride
Tecalcet hydrochloride
Tecalcet hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.